N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide
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Overview
Description
N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide is a chemical compound with the molecular formula C10H14ClNO3S. This compound is primarily used in proteomics research and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide typically involves the reaction of 4-[(1R)-2-chloro-1-hydroxyethyl]aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved in its mechanism of action are still under investigation, but it is known to influence various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}methanesulfonamide
- N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide
Uniqueness
N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide is unique due to its specific structural features, such as the presence of a chloro group and a hydroxyethyl group, which confer distinct chemical and biological properties. These features make it particularly valuable in proteomics research and other scientific applications .
Properties
Molecular Formula |
C10H14ClNO3S |
---|---|
Molecular Weight |
263.74 g/mol |
IUPAC Name |
N-[4-[(1R)-2-chloro-1-hydroxyethyl]phenyl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C10H14ClNO3S/c1-12(16(2,14)15)9-5-3-8(4-6-9)10(13)7-11/h3-6,10,13H,7H2,1-2H3/t10-/m0/s1 |
InChI Key |
KONSDXDLUSDQTI-JTQLQIEISA-N |
Isomeric SMILES |
CN(C1=CC=C(C=C1)[C@H](CCl)O)S(=O)(=O)C |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(CCl)O)S(=O)(=O)C |
Origin of Product |
United States |
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